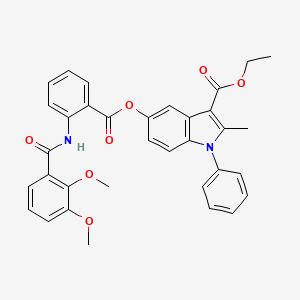

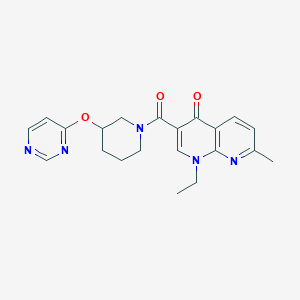

![molecular formula C24H18ClN5O3 B2972127 1-[(7-chloro-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)methyl]-3-(2-phenylethyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione CAS No. 902919-61-3](/img/structure/B2972127.png)

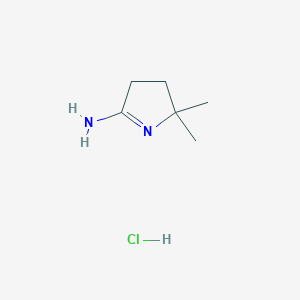

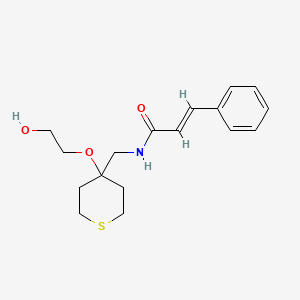

1-[(7-chloro-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)methyl]-3-(2-phenylethyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound is a complex organic molecule that contains multiple heterocyclic rings, including pyrido[1,2-a]pyrimidin and pyrido[2,3-d]pyrimidine . These types of structures are often found in biologically active compounds .

Synthesis Analysis

While specific synthesis methods for this compound were not found, there are general methods for synthesizing similar structures. For example, 4H-pyrido[1,2-a]pyrimidin-4-ones can be synthesized through a metal-free C-3 chalcogenation . Similarly, new pyrido[2,3-d]pyrimidine derivatives can be synthesized from 5-acetyl-4-aminopyrimidines .Scientific Research Applications

Synthesis and Chemical Properties

Research into pyrido[2,3-d]pyrimidine derivatives has primarily focused on their synthesis and chemical properties, including their potential as antithrombotic compounds and their interesting photophysical properties. For example, a study by Furrer, Wágner, and Fehlhaber (1994) explored the synthesis of new antithrombotic compounds with favorable cerebral and peripheral effects, highlighting the versatility of pyrido[2,3-d]pyrimidine derivatives in medicinal chemistry Furrer, H., Wágner, R., & Fehlhaber, H. (1994). Journal of Heterocyclic Chemistry.

Photophysical Properties and Applications

Another area of interest is the photophysical properties of pyrimidine derivatives, which have implications for developing novel materials with specific optical properties. Yan et al. (2017) designed and synthesized pyrimidine-phthalimide derivatives, demonstrating their potential as solid-state fluorescence emitters and colorimetric pH sensors. This research underscores the utility of pyrimidine derivatives in sensor technology and materials science Yan, H., Meng, X., Li, B., Ge, S., & Lu, Y. (2017). Journal of Materials Chemistry C.

Biological Activity and Pharmaceutical Applications

The exploration of biological activities is a significant focus, with studies investigating the urease inhibition properties of pyrido[1,2-a]pyrimidine derivatives. Rauf et al. (2010) assessed the urease inhibition activity of various derivatives, identifying compounds with significant inhibitory effects. This research indicates the potential of pyrido[2,3-d]pyrimidine derivatives in developing new pharmaceuticals or agrochemicals Rauf, A., Liaqat, S., Qureshi, A. M., Yaqub, M., Rehman, A., Hassan, M.-U., Chohan, Z., Nasim, F. U. H., & Hadda, T. B. (2010). Medicinal Chemistry Research.

Supramolecular Chemistry and Material Science

Moreover, pyrimidine and pyrido[2,3-d]pyrimidine derivatives play a role in supramolecular chemistry. Fonari, Simonov, Chumakov, Bocelli, Ganin, and Yavolovskii (2004) investigated novel pyrimidine derivatives for co-crystallization with crown ethers, forming 2D and 3D networks through hydrogen bonding. This work demonstrates the utility of these compounds in constructing novel supramolecular assemblies Fonari, M., Simonov, Y., Chumakov, Y., Bocelli, G., Ganin, E. V., & Yavolovskii, A. А. (2004). Supramolecular Chemistry.

Properties

IUPAC Name |

1-[(7-chloro-4-oxopyrido[1,2-a]pyrimidin-2-yl)methyl]-3-(2-phenylethyl)pyrido[2,3-d]pyrimidine-2,4-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H18ClN5O3/c25-17-8-9-20-27-18(13-21(31)29(20)14-17)15-30-22-19(7-4-11-26-22)23(32)28(24(30)33)12-10-16-5-2-1-3-6-16/h1-9,11,13-14H,10,12,15H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IELYOBHCQXLNOU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCN2C(=O)C3=C(N=CC=C3)N(C2=O)CC4=CC(=O)N5C=C(C=CC5=N4)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H18ClN5O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

459.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(3R)-1-Prop-2-enoylpiperidin-3-yl]acetic acid](/img/structure/B2972048.png)

![N-(4-propan-2-ylphenyl)-2-[(5-pyridin-4-yl-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide](/img/structure/B2972059.png)

![4-(((1-(Benzo[d]thiazole-6-carbonyl)piperidin-4-yl)methoxy)methyl)benzonitrile](/img/structure/B2972060.png)

![2-{[11-(hydroxymethyl)-14-methyl-5-(3-methylphenyl)-2-oxa-4,6,13-triazatricyclo[8.4.0.0^{3,8}]tetradeca-1(10),3(8),4,6,11,13-hexaen-7-yl]sulfanyl}-N-(4-methylphenyl)acetamide](/img/structure/B2972062.png)